molecular formula C5H3ClN4 B160361 2-chloro-9H-purine CAS No. 1681-15-8

2-chloro-9H-purine

Cat. No. B160361
CAS RN: 1681-15-8
M. Wt: 154.56 g/mol
InChI Key: JBMBVWROWJGFMG-UHFFFAOYSA-N
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Patent
US04806642

Procedure details

A mixture of 2-amino-6-chloropurine (Aldrich Chemical Co.) 11.2 g, 0.066 mol) hexamethyldisilazane (160 ml), and ammonium sulfate (1.09 g) is refluxed for 2.5 hours and then cooled, concentrated and pumped to dryness. The residue is dissolved in dry toluene (210 ml) and is treated with Hg(CN)2. The mixture is heated to 80° C. and a solution of 2-(chloromethoxy)-1-(heptyloxy-3-(phenylmethoxy)propane (prepared from 1-(heptyloxy)-3-(phenylmethoxy)-2-propanol (19 g, 0.068 mol), paraformaldehyde (4 g) and dry HCl (g) in CH2Cl2 (160 ml) as described in the first part of Example 7, in toluene (210 ml) is added to the solution and heated to 80°-85° C. for 2.5 hours. The mixture is cooled, concentrated, and diluted with CH2Cl2 (1.0 L) and is allowed to stand overnight. The CH2Cl2 solution is filtered, washed with 30% KI, 10% potassium carbonate solution and water. The organic layer is dried and concentrated. The residue is chromatographed over silica gel column using a high pressure liquid chromatographic instrument (Waters Prep 500). The column is eluted with ethyl acetate and hexane (1:1) to give the condensation product (i.e., chloropurine derivative) (6.45 g) which is hydrolysed as follows.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
heptyloxy-3-(phenylmethoxy)propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(heptyloxy)-3-(phenylmethoxy)-2-propanol
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
210 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4](Cl)[N:3]=1.C[Si](C)(C)N[Si](C)(C)C.S([O-])([O-])(=O)=O.[NH4+].[NH4+].C(OCCCOCC1C=CC=CC=1)CCCCCC.C(OCC(O)COCC1C=CC=CC=1)CCCCCC.C=O.[ClH:69]>C(Cl)Cl.C1(C)C=CC=CC=1>[Cl:69][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
NC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
160 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
1.09 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Step Two
Name
heptyloxy-3-(phenylmethoxy)propane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC)OCCCOCC1=CC=CC=C1
Name
1-(heptyloxy)-3-(phenylmethoxy)-2-propanol
Quantity
19 g
Type
reactant
Smiles
C(CCCCCC)OCC(COCC1=CC=CC=C1)O
Name
Quantity
4 g
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
160 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
210 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in dry toluene (210 ml)
ADDITION
Type
ADDITION
Details
is treated with Hg(CN)2
ADDITION
Type
ADDITION
Details
is added to the solution
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80°-85° C. for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with CH2Cl2 (1.0 L)
FILTRATION
Type
FILTRATION
Details
The CH2Cl2 solution is filtered
WASH
Type
WASH
Details
washed with 30% KI, 10% potassium carbonate solution and water
CUSTOM
Type
CUSTOM
Details
The organic layer is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed over silica gel column
WASH
Type
WASH
Details
The column is eluted with ethyl acetate and hexane (1:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=C2NC=NC2=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.